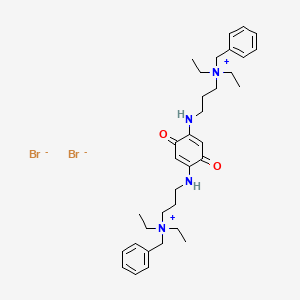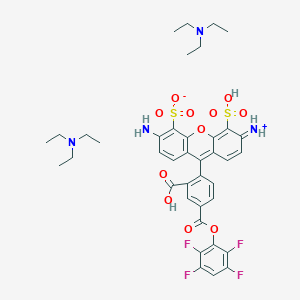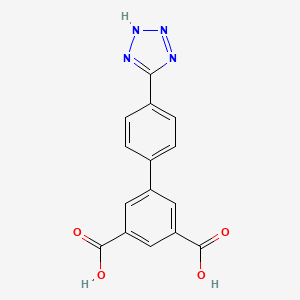
4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their bioisosteric properties, which allow them to substitute carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity, bioavailability, and reduce negative effects . The compound has shown promise in various biological applications, including antibacterial, anticancer, and anti-tuberculosis activities .
準備方法
The synthesis of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through multiple synthetic routes. One approach involves the iodination of [1,1’-biphenyl]-4-carboxylic acid, followed by the formation of the methyl ester of 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid. This is then subjected to nucleophilic substitution of iodine with cyano, ring closure of tetrazole, and hydrolysis of the ester function . Another method starts from 4-bromobenzonitrile, which undergoes Suzuki coupling with 4-carboxyphenylboronic acid to form 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid. This intermediate is then converted to the desired compound through tetrazole ring closure .
化学反応の分析
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, cyano groups, and boronic acids . The major products formed from these reactions are intermediates such as 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid and 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid .
科学的研究の応用
In chemistry, it serves as a valuable organic ligand for the preparation of metal-organic frameworks . In biology and medicine, it has shown significant antibacterial, anticancer, and anti-tuberculosis activities . The compound interacts with enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
作用機序
The mechanism of action of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. Tetrazoles can interact with many enzymes and receptors in organisms, leading to biological effects such as antibacterial and anticancer activities . The compound’s bioisosteric properties allow it to substitute carboxylic acid groups, enhancing its interaction with biological targets .
特性
分子式 |
C15H10N4O4 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
5-[4-(2H-tetrazol-5-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-14(21)11-5-10(6-12(7-11)15(22)23)8-1-3-9(4-2-8)13-16-18-19-17-13/h1-7H,(H,20,21)(H,22,23)(H,16,17,18,19) |
InChIキー |
PBWAEDNWIIGYCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


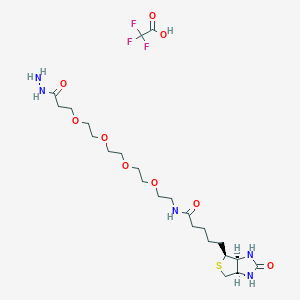
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
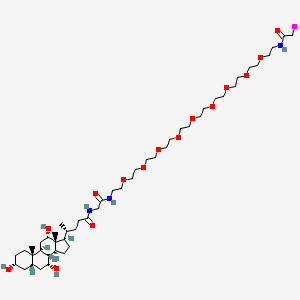
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
